molecular formula C10H6ClNO2S2 B2544770 5-Cyano-3-methyl-1-benzothiophene-2-sulfonyl chloride CAS No. 1030857-85-2

5-Cyano-3-methyl-1-benzothiophene-2-sulfonyl chloride

Cat. No. B2544770
M. Wt: 271.73
InChI Key: WPKYNNLMCXMKLE-UHFFFAOYSA-N
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Description

5-Cyano-3-methyl-1-benzothiophene-2-sulfonyl chloride is a chemical compound with the CAS Number: 1030857-85-2 . It has a molecular weight of 271.75 . The IUPAC name for this compound is 5-cyano-3-methyl-1-benzothiophene-2-sulfonyl chloride .


Molecular Structure Analysis

The InChI code for 5-Cyano-3-methyl-1-benzothiophene-2-sulfonyl chloride is 1S/C10H6ClNO2S2/c1-6-8-4-7 (5-12)2-3-9 (8)15-10 (6)16 (11,13)14/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Synthesis of Complex Molecules

  • Solution-phase Synthesis of Hindered Peptides : N-Benzothiazole-2-sulfonyl (Bts)-protected amino acid chlorides, related to 5-Cyano-3-methyl-1-benzothiophene-2-sulfonyl chloride, have been used for the efficient coupling and methylation steps in the synthesis of the cyclosporin 8-11 tetrapeptide subunit. This process allows purification by extraction, highlighting its potential in peptide synthesis (Vedejs & Kongkittingam, 2000).

Development of Analytical Methods

  • Quantitation of Genotoxic Impurities : Research on 5-Cyano-3-methyl-1-benzothiophene-2-sulfonyl chloride derivatives includes the synthesis of genotoxic impurities for analytical purposes. A study aimed to synthesize and quantify a genotoxic impurity in Escitalopram Oxalate by RP-UPLC, demonstrating the chemical's role in developing sensitive analytical methods (Katta et al., 2017).

Catalysis and Reaction Mechanisms

  • Photoredox-catalyzed Cascade Annulation : A study explored the use of sulfonyl chlorides in a photoredox-catalyzed cascade annulation to synthesize benzothiophenes, indicating the role of 5-Cyano-3-methyl-1-benzothiophene-2-sulfonyl chloride in facilitating novel catalytic processes (Yan et al., 2018).

Material Science

  • Synthesis of Nanofiltration Membranes : Novel sulfonated thin-film composite nanofiltration membranes incorporating sulfonated aromatic diamine monomers, related to 5-Cyano-3-methyl-1-benzothiophene-2-sulfonyl chloride, have been developed for the treatment of dye solutions. This demonstrates the compound's potential in creating materials with improved water flux and dye rejection properties (Liu et al., 2012).

Enzyme Inhibition Studies

  • Inhibitory Kinetics on Alzheimer’s Disease : Compounds derived from 4-methoxyphenethylamine and 4-methylbenzenesulfonyl chloride, structurally related to 5-Cyano-3-methyl-1-benzothiophene-2-sulfonyl chloride, have shown acetylcholinesterase inhibitory activity. This suggests potential therapeutic applications for Alzheimer’s disease (Abbasi et al., 2018).

Safety And Hazards

The safety data sheet for 5-Cyano-3-methyl-1-benzothiophene-2-sulfonyl chloride indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

5-cyano-3-methyl-1-benzothiophene-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2S2/c1-6-8-4-7(5-12)2-3-9(8)15-10(6)16(11,13)14/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPKYNNLMCXMKLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=C(C=C2)C#N)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyano-3-methyl-1-benzothiophene-2-sulfonyl chloride

CAS RN

1030857-85-2
Record name 5-cyano-3-methyl-1-benzothiophene-2-sulfonyl chloride
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